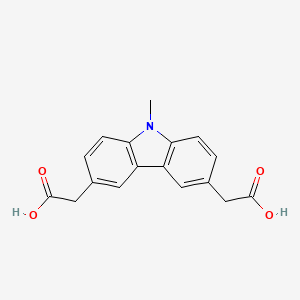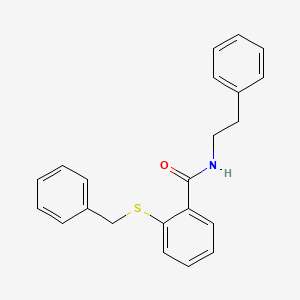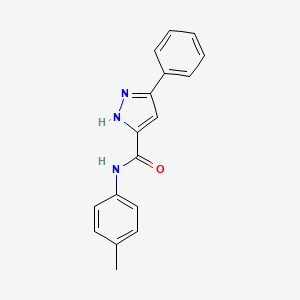
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide, also known as FN1, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to cell cycle arrest and apoptosis. In inflammation, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammation, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious diseases, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal effects, leading to the inhibition of bacterial and fungal growth.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has various advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Another advantage is that it has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. One limitation is that it has poor solubility in aqueous solutions, making it difficult to work with in certain assays. Another limitation is that it has not been extensively studied in vivo, making it difficult to extrapolate its effects to animal models.
Future Directions
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide. One direction is to further investigate its mechanism of action in cancer cells and identify specific targets for its activity. Another direction is to explore its potential as an anti-inflammatory agent in various disease models. Additionally, further research is needed to determine its efficacy as an antibacterial and antifungal agent. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide in vivo, to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been synthesized using various methods, and its mechanism of action has been studied in detail. N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have potential applications in cancer research, inflammation, and infectious diseases. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-methylphenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-fluoro-5-methylphenylamine with 4-nitrobenzenesulfonyl fluoride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. After the reaction is complete, the product is purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been studied for its potential applications in various fields, including cancer research, inflammation, and infectious diseases. In cancer research, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in the development of various diseases, and N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(14)13(8-9)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWEFMQSZTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)

![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)



![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)



![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)